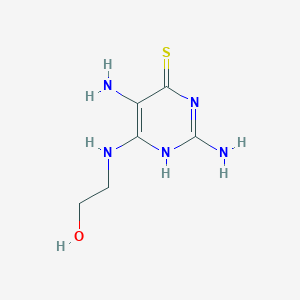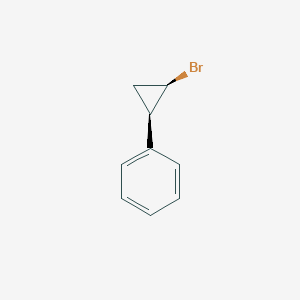
cis-1-Bromo-2-phenylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE: is a chiral compound with significant interest in organic chemistry due to its unique structural features. This compound contains a bromocyclopropyl group attached to a benzene ring, making it an intriguing subject for stereochemical studies and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE typically involves the bromination of a cyclopropylbenzene derivative. One common method includes the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the bromination reaction. The reaction is carried out under controlled conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods: Industrial production of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced separation techniques, such as chromatography, is essential to isolate the desired enantiomer from the racemic mixture.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction Reactions: Reduction of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield cyclopropylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Cyclopropylbenzene derivatives with various functional groups.
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropylbenzene.
Wissenschaftliche Forschungsanwendungen
Chemistry: RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE is used as a building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of chiral catalysts and asymmetric synthesis.
Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound to investigate enzyme-substrate interactions and the role of chirality in drug design.
Medicine: The compound’s potential as a pharmaceutical intermediate is explored in the development of new drugs. Its chiral nature is particularly important in the design of enantiomerically pure drugs with specific biological activities.
Industry: In the industrial sector, RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE involves its interaction with molecular targets through its bromocyclopropyl group. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The cyclopropyl group imparts strain to the molecule, making it more reactive in certain chemical transformations. The benzene ring provides stability and resonance effects, influencing the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-2-CHLOROCYCLOPROPYL)BENZENE: Similar structure with a chlorine atom instead of bromine.
(1R,2R)-2-FLUOROCYCLOPROPYL)BENZENE: Similar structure with a fluorine atom instead of bromine.
(1R,2R)-2-IODOCYCLOPROPYL)BENZENE: Similar structure with an iodine atom instead of bromine.
Uniqueness: RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H9Br |
|---|---|
Molekulargewicht |
197.07 g/mol |
IUPAC-Name |
[(1R,2R)-2-bromocyclopropyl]benzene |
InChI |
InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |
InChI-Schlüssel |
IITYLOQJUHFLPM-RKDXNWHRSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1Br)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C1Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


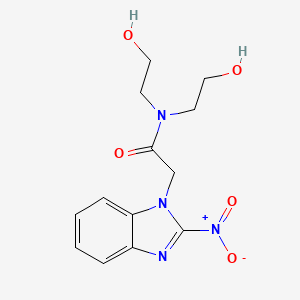
![5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
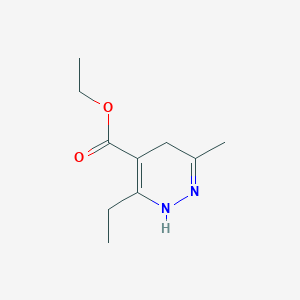

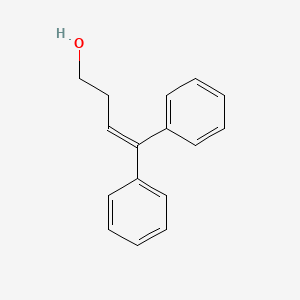

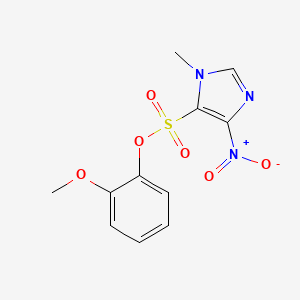
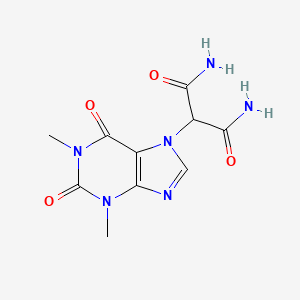
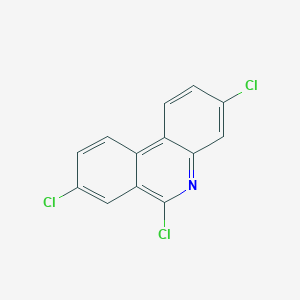


![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
